molecular formula C13H11Cl2N3O B2923226 N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 338753-57-4

N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide

货号 B2923226
CAS 编号: 338753-57-4
分子量: 296.15
InChI 键: LASCSLZLCBURNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has been the subject of much scientific research due to its potential therapeutic applications.

科学研究应用

Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a potential FXR agonist . FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism . Agonists of FXR have been shown to have profound effects on plasma lipids in animal models, suggesting potential therapeutic applications for dyslipidemia and atherosclerosis . The compound’s ability to modulate lipid levels, particularly lowering LDL and triglycerides while raising HDL, makes it a candidate for further preclinical and clinical studies.

Antitumor Activity

The structural analogs of this compound have demonstrated antitumor properties. By studying the crystal structure and the mechanism of action, researchers can develop new therapeutic agents that target specific pathways involved in cancer progression . The compound’s interaction with tyrosine kinase receptors, which are often implicated in tumor growth and metastasis, could be a valuable area of research.

Tyrosine Kinase Receptor Inhibition

Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, influencing cell division, survival, and differentiation. Inhibition of these receptors can be an effective strategy in treating various diseases, including cancer. The compound’s potential to act as a tyrosine kinase receptor inhibitor could lead to the development of new medications for conditions where these receptors are overactive .

Lipid Modulation in Metabolic Disorders

The compound has shown promise in modulating lipid profiles in preclinical species, which is crucial in the management of metabolic disorders. Its ability to lower LDL and triglycerides while increasing HDL suggests its utility in treating conditions like metabolic syndrome and diabetes, where lipid imbalance is a significant concern .

Pharmacokinetic Studies

Given its potent and selective agonistic activity in vitro, the compound is a suitable candidate for pharmacokinetic studies. These studies can help determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for successful drug development .

属性

IUPAC Name

N'-[(3,4-dichlorophenyl)methoxy]pyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-11-2-1-9(7-12(11)15)8-19-18-13(16)10-3-5-17-6-4-10/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASCSLZLCBURNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=C(C2=CC=NC=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C(/C2=CC=NC=C2)\N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。